3-(5-Bromo-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
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Overview
Description
3-(5-Bromo-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindolinone core, followed by the introduction of the bromo and fluoro substituents. The final step involves the formation of the piperidine-2,6-dione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: The formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-(5-Bromo-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of therapeutic agents, particularly in the design of drugs targeting specific proteins or pathways.
Biological Research: The compound is used to study protein-ligand interactions and cellular pathways.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industries
Mechanism of Action
The mechanism of action of 3-(5-Bromo-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A similar compound with a bromo substituent but lacking the fluoro group.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another analog with a different position of the bromo substituent.
Uniqueness
The presence of both bromo and fluoro substituents in 3-(5-Bromo-6-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione makes it unique compared to its analogs. This dual substitution can lead to distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(6-bromo-5-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O3/c14-8-3-6-5-17(13(20)7(6)4-9(8)15)10-1-2-11(18)16-12(10)19/h3-4,10H,1-2,5H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSWVRQPSOANFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC(=C(C=C3C2=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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